molecular formula C21H19BrN2O4S B321952 3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Cat. No.: B321952
M. Wt: 475.4 g/mol
InChI Key: MOUFFNZYKFGUEY-UHFFFAOYSA-N
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Description

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound with the molecular formula C21H19BrN2O4S. This compound is characterized by the presence of a bromine atom, a methoxyaniline group, and a sulfonylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like tin and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The sulfonylphenyl group plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-bromo-3-methoxybenzamide
  • 3-bromo-N-methylbenzamide
  • 4-bromo-3-methoxyaniline

Uniqueness

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to the presence of both a bromine atom and a sulfonylphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19BrN2O4S

Molecular Weight

475.4 g/mol

IUPAC Name

3-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H19BrN2O4S/c1-14-3-4-15(13-20(14)22)21(25)23-16-7-11-19(12-8-16)29(26,27)24-17-5-9-18(28-2)10-6-17/h3-13,24H,1-2H3,(H,23,25)

InChI Key

MOUFFNZYKFGUEY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)Br

Origin of Product

United States

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